Scientific Field: Computational and Theoretical Chemistry
Application Summary: N-propyl(tert-butoxy)carbohydrazide is used in the formation of N-tert-Butoxy-Carboynl Anyhydride. This process is analyzed using molecular simulation .
Methods of Application: Three-dimensional structures of peptides and their cyclisation structures were drawn into a computer. Properties such as distance, angles, state surfaces were obtained and optimized to find the potential energy surface (PES), using a Gaussian program .
Results or Outcomes: The changes in thermodynamics revealed more about the changes in energy with conformation in the reaction. The increasingly negative values with the length of molecules show increasing spontaneity of the reaction .
Scientific Field: Polymer Chemistry
Application Summary: N-propyl(tert-butoxy)carbohydrazide is used in the controlled ring-opening polymerization of N-(3-tert-butoxy-3-oxopropyl) glycine derived N-carboxyanhydrides towards well-defined peptoid-based polyacids .
Methods of Application: N-(3-tert-butoxy-3-oxopropyl) glycine derived N-carboxyanhydride (t BuO 2 Pr-NCA) has been successfully synthesized and polymerized using primary amine initiators to produce the corresponding poly(N-(3-tert-butoxy-3-oxopropyl) glycine) .
Results or Outcomes: The polymerization was shown to proceed in a controlled manner, evidenced by the good agreement of the experimental molecular weight (Mn) with theoretical values and narrow molecular weight distribution in a wide range of monomer-to-initiator ratios .
N-propyl(tert-butoxy)carbohydrazide is an organic compound with the chemical formula . It features a hydrazide functional group, which is characterized by the presence of a hydrazine moiety (–NH–NH–) attached to a carbonyl group. The compound incorporates both a propyl chain and a tert-butoxy group, contributing to its unique properties. The tert-butoxy group is known for its steric hindrance, which can influence the reactivity and stability of the compound in various chemical environments .
The synthesis of N-propyl(tert-butoxy)carbohydrazide can be achieved through several methods. One common approach involves:
Detailed protocols for these synthesis methods can be found in specialized organic chemistry literature .
N-propyl(tert-butoxy)carbohydrazide has potential applications in various fields:
Interaction studies involving N-propyl(tert-butoxy)carbohydrazide could focus on:
Such studies would provide insights into its utility in medicinal chemistry and materials science.
N-propyl(tert-butoxy)carbohydrazide shares structural similarities with several other compounds. Here are some notable examples:
Compound Name | Structure Overview | Unique Features |
---|---|---|
N-cyclopropylmethyl(tert-butoxy)carbohydrazide | Contains a cyclopropyl group instead of propyl | Potentially different reactivity due to ring strain |
N-butyl(tert-butoxy)carbohydrazide | Similar structure with a butyl group | May exhibit different solubility and biological activity |
1-tert-butoxycarbonylhydrazine | Lacks the propyl chain; features only tert-butoxy | Used primarily as a protecting group in organic synthesis |
These comparisons highlight the uniqueness of N-propyl(tert-butoxy)carbohydrazide in terms of its chain length and steric effects introduced by the tert-butoxy group, which may influence its reactivity and applications differently than its analogs.